Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride

Vue d'ensemble

Description

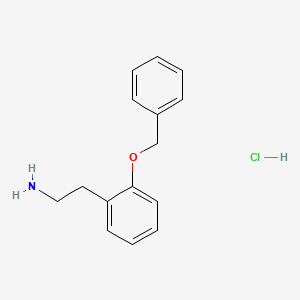

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride typically involves the reaction of benzeneethanamine with phenylmethoxy compounds under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving the use of appropriate solvents, catalysts, and purification methods would be employed.

Analyse Des Réactions Chimiques

Types of Reactions

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Halogenating Agents: Chlorine (Cl2), bromine (Br2)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneethanone derivatives, while reduction may produce benzeneethanol derivatives.

Applications De Recherche Scientifique

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, although it is not approved for medical use.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with G-protein coupled receptors, particularly the 5-hydroxytryptamine (serotonin) receptor, and may inhibit enzymes such as monoamine oxidase . These interactions can affect neurotransmitter levels and signaling pathways in the brain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenethylamine: A primary amine with a similar structure, known for its stimulant effects on the central nervous system.

Benzeneethanamine: Another related compound with similar chemical properties.

Uniqueness

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological effects compared to other similar compounds.

Activité Biologique

Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride, also known under various nomenclatures in scientific literature, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : 185.69 g/mol

- CAS Number : Specific identifiers may vary based on derivatives.

The biological activity of benzeneethanamine derivatives often involves interaction with neurotransmitter systems. Specifically, compounds like benzeneethanamine can act as:

- Monoamine Reuptake Inhibitors : Affecting serotonin and norepinephrine levels in the synaptic cleft.

- Agonists of Serotonin Receptors : Particularly the 5-HT2A receptor, which has been implicated in various neuropsychiatric conditions .

Antimicrobial Activity

Recent studies have indicated that benzeneethanamine derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various bacterial strains, with MIC values ranging from 0.089 to 0.39 mg/mL against Staphylococcus aureus and Salmonella typhi .

- Mechanism of Action : The interaction with penicillin-binding proteins (PBPs) suggests a potential mechanism for its antibacterial effects.

Anticonvulsant Properties

Research has demonstrated that certain benzeneethanamine derivatives possess anticonvulsant properties:

- ED50 Values : In animal models, some derivatives exhibited ED50 values between 13-21 mg/kg, indicating potent anticonvulsant activity compared to standard treatments like phenobarbital (ED50 = 22 mg/kg) .

- Case Studies : A documented case of intoxication involving a derivative (25B-NBOMe) highlighted its potent effects on the central nervous system, leading to seizures and requiring advanced toxicological analysis for detection .

Case Studies

- Intoxication Case Study :

- Antimicrobial Efficacy :

Table 1: Biological Activity Summary of Benzeneethanamine Derivatives

Propriétés

IUPAC Name |

2-(2-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBYDPSZQUJJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209919 | |

| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61035-94-7 | |

| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061035947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.